[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
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Overview
Description
[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate is an organic compound with the molecular formula C19H21NO3 It is characterized by the presence of a methoxyphenyl group, a methylideneamino linkage, and a dimethylpropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenyl 2,2-dimethylpropanoate. This reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of a Schiff base intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Schiff base linkage can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-[(4-methoxyphenyl)methylamino]phenyl 2,2-dimethylpropanoate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy group and Schiff base linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Methoxyphenyl)methylideneamino]-5-phenyl-3-furancarbonitrile
Uniqueness
Compared to similar compounds, [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate stands out due to its unique combination of functional groups. The presence of both a methoxy group and a dimethylpropanoate ester provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)18(21)23-17-11-7-15(8-12-17)20-13-14-5-9-16(22-4)10-6-14/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKCKSCGNVGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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